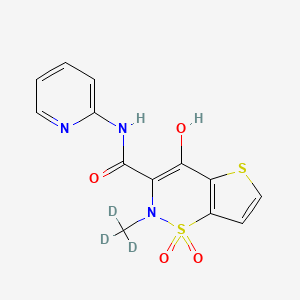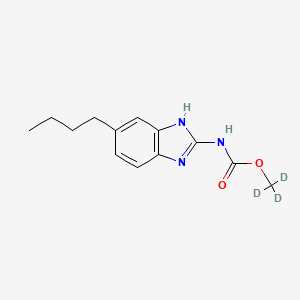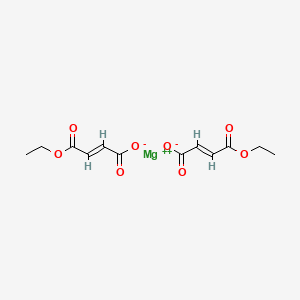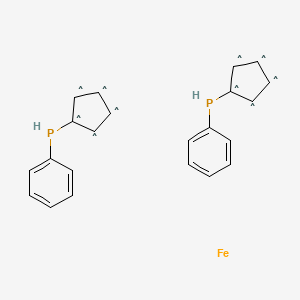
Nickel(II)oxalate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) oxalate dihydrate, with the chemical formula NiC₂O₄·2H₂O, is a green, crystalline compound that is highly insoluble in water. It is primarily used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) oxalate dihydrate can be synthesized by adding oxalic acid to a solution of a nickel salt, such as nickel sulfate or nickel chloride. The reaction typically occurs at room temperature, resulting in the precipitation of nickel(II) oxalate dihydrate .
Industrial Production Methods: In industrial settings, nickel(II) oxalate dihydrate is often produced through the precipitation method, where nickel salts are reacted with oxalic acid under controlled conditions. The precipitate is then filtered, washed, and dried to obtain the final product .
Types of Reactions:
Reduction: It can be reduced to metallic nickel using hydrogen gas at elevated temperatures.
Substitution: Nickel(II) oxalate dihydrate can react with other ligands to form various nickel complexes.
Common Reagents and Conditions:
Oxidation: Heating in an inert atmosphere or in the presence of oxygen.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and carbon dioxide (CO₂).
Reduction: Metallic nickel (Ni).
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) oxalate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Nickel(II) oxalate dihydrate can be compared with other nickel oxalate compounds, such as:
- Nickel(II) oxalate monohydrate (NiC₂O₄·H₂O)
- Nickel(II) oxalate anhydrous (NiC₂O₄)
Uniqueness:
Comparison with Similar Compounds
- Magnesium oxalate dihydrate (MgC₂O₄·2H₂O)
- Zinc oxalate dihydrate (ZnC₂O₄·2H₂O)
- Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O)
These compounds share similar structural features and chemical properties but differ in their metal centers, which can lead to variations in their reactivity and applications .
Properties
Molecular Formula |
C2H6NiO6 |
|---|---|
Molecular Weight |
184.76 g/mol |
IUPAC Name |
nickel;oxalic acid;dihydrate |
InChI |
InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
InChI Key |
ZCRQAHVMOKCJAF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.O.O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)


